molecular formula C21H22O5 B187252 Cnidicin

Cnidicin

Cat. No.: B187252
M. Wt: 354.4 g/mol
InChI Key: HJMDOAWWVCOEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cnidicin can be synthesized through various chemical reactions involving the coupling of appropriate precursors. One common method involves the use of furocoumarins as starting materials, which undergoes a series of reactions including alkylation and cyclization to form the desired product .

Industrial Production Methods

The industrial production of this compound typically involves the extraction of the compound from the root of Angelica koreana. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Cnidicin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

Scientific Research Applications

Cnidicin has a wide range of scientific research applications, including:

Mechanism of Action

Cnidicin exerts its effects by inhibiting the degranulation of mast cells and the generation of nitric oxide in RAW 264.7 cells. The compound targets specific molecular pathways involved in these processes, including the inhibition of nitric oxide synthase expression .

Comparison with Similar Compounds

Cnidicin is unique among coumarin derivatives due to its specific inhibitory effects on mast cell degranulation and nitric oxide generation. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific biological activities and applications .

Properties

IUPAC Name

4,9-bis(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)7-10-23-18-15-5-6-17(22)26-20(15)21(25-11-8-14(3)4)19-16(18)9-12-24-19/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMDOAWWVCOEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of Cnidicin?

A1: this compound has shown promising inhibitory effects on two key inflammatory processes:

  • Mast cell degranulation: this compound significantly inhibited the release of β-hexosaminidase, a marker of degranulation, from cultured RBL-2H3 mast cells in a dose-dependent manner []. This suggests potential anti-allergic properties.
  • Nitric oxide (NO) production: this compound effectively inhibited nitric oxide production in activated RAW 264.7 macrophages []. This points towards potential anti-inflammatory applications.

Q2: What is the mechanism behind this compound's anti-inflammatory effects?

A2: While the exact mechanism requires further investigation, research suggests that this compound might exert its anti-inflammatory effects through:

  • Suppression of NO synthase expression: this compound was found to inhibit the expression of nitric oxide synthase in RAW264.7 cells [], which is a key enzyme responsible for NO production.

Q3: Does this compound demonstrate anti-cancer activity?

A3: While not directly addressed in the provided research on this compound, studies on structurally similar furanocoumarins isolated from the same plant, Angelica koreana, have shown antiproliferative effects on various human tumor cell lines []. This suggests that further research into this compound's potential anti-cancer properties could be warranted.

Q4: What is the most effective method for extracting this compound?

A4: Research suggests that the heating backflow method with ethanol is an effective method for extracting this compound from Fructus Cnidii []. Optimizing parameters such as ethanol concentration, extraction time, and temperature is crucial for maximizing yield.

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